![molecular formula C16H10ClNO2S B2377037 4-[4-(2-氯苯基)-1,3-噻唑-2-基]苯甲酸 CAS No. 338396-92-2](/img/structure/B2377037.png)
4-[4-(2-氯苯基)-1,3-噻唑-2-基]苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
科学研究应用
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用机制
Target of Action
The primary target of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid is human dihydroorotate dehydrogenase (hDHODH) . hDHODH is an enzyme involved in the de novo synthesis of pyrimidines, which are essential components of DNA and RNA .
Mode of Action
The compound acts as a potent inhibitor of hDHODH . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of dihydroorotate to orotate, a crucial step in pyrimidine biosynthesis .
Biochemical Pathways
By inhibiting hDHODH, the compound disrupts the de novo pyrimidine synthesis pathway . This leads to a decrease in the cellular levels of pyrimidines, affecting DNA and RNA synthesis and, consequently, cell proliferation .
Result of Action
The inhibition of hDHODH and the subsequent disruption of pyrimidine synthesis can lead to antineoplastic and antiviral effects . The compound exhibits broad-spectrum antiviral activity against various RNA viruses, including influenza A, Zika, Ebola, and SARS-CoV-2 viruses . It also shows antineoplastic activity, likely due to its ability to inhibit cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form a thiazole intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or acetic acid to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions: 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the benzoic acid moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide (NaOH) are frequently employed.
Major Products: The major products formed from these reactions include various substituted thiazoles, sulfoxides, sulfones, and reduced derivatives of the original compound .
相似化合物的比较
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness: 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a benzoic acid moiety with the thiazole ring differentiates it from other thiazole derivatives .
属性
IUPAC Name |
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO2S/c17-13-4-2-1-3-12(13)14-9-21-15(18-14)10-5-7-11(8-6-10)16(19)20/h1-9H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOECNFWZJQETQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
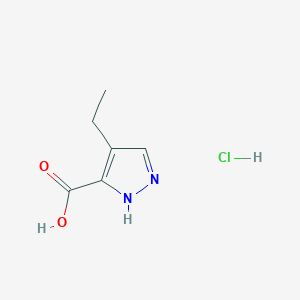
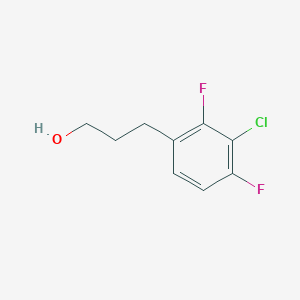

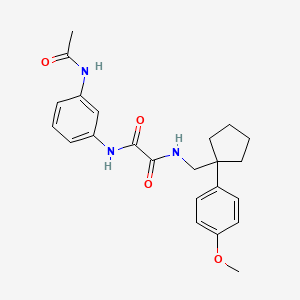
![2-(2,4-difluorophenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2376959.png)
![5-chloro-2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2376961.png)

![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2376965.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-7-hydroxy-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2376967.png)
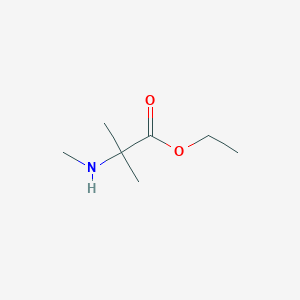
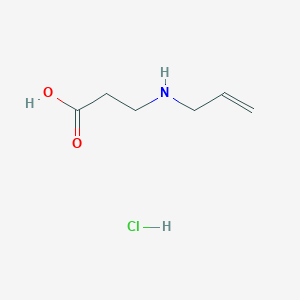
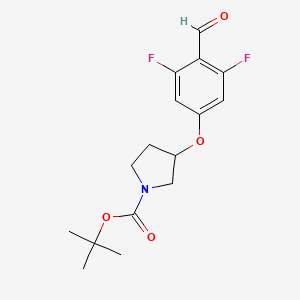
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2376976.png)
![2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376977.png)
